Cas no 4722-81-0 (5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione)

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic organic compound featuring a fused indole-dione core with dimethoxy substitutions at the 5 and 6 positions. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and bioactive molecules. The electron-rich dimethoxy groups enhance its utility in electrophilic substitution reactions, while the dione moiety offers versatility for further functionalization. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in research and industrial processes. The compound is particularly relevant in the synthesis of alkaloids and other nitrogen-containing heterocycles.
5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione structure
4722-81-0 structure
Product name:5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione
CAS No:4722-81-0
MF:C10H9NO4
MW:207.182762861252
MDL:MFCD06496496
CID:1112747
PubChem ID:4739148

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5,6-dimethoxy-1H-Indole-2,3-dione
    • AKOS000138044
    • Z247609854
    • MFCD06496496
    • SCHEMBL2499173
    • 4722-81-0
    • CS-0216335
    • EN300-39960
    • SCHEMBL8726291
    • AC8819
    • AB01002793-01
    • SY176951
    • 5,6-dimethoxyisatin
    • 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
    • HBNMEXSXIIAELS-UHFFFAOYSA-N
    • 1H-Indole-2,3-dione, 5,6-dimethoxy-
    • 5,6-dimethoxy-1H-indol-2,3-dione
    • 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione
    • MDL: MFCD06496496
    • Inchi: InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13)
    • InChI Key: HBNMEXSXIIAELS-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC

Computed Properties

  • Exact Mass: 207.05315777g/mol
  • Monoisotopic Mass: 207.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione Security Information

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM415593-1g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%+
1g
$495 2024-07-16
Enamine
EN300-39960-0.05g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
0.05g
$93.0 2023-04-20
Enamine
EN300-39960-0.1g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
0.1g
$139.0 2023-04-20
Enamine
EN300-39960-0.25g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
0.25g
$197.0 2023-04-20
Enamine
EN300-39960-1.0g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
1.0g
$399.0 2023-04-20
Enamine
EN300-39960-2.5g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
2.5g
$807.0 2023-04-20
TRC
D368090-25mg
5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0
25mg
$58.00 2023-05-18
TRC
D368090-250mg
5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0
250mg
$368.00 2023-05-18
eNovation Chemicals LLC
D777717-5g
5,6-DimethoxyIsatin
4722-81-0 95%
5g
$825 2024-07-20
Enamine
EN300-39960-10.0g
5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
4722-81-0 95%
10.0g
$1287.0 2023-04-20

Additional information on 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Professional Introduction to 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 4722-81-0)

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione, identified by its CAS number 4722-81-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of methoxy groups at the 5th and 6th positions and a dihydroindole core, contribute to its unique chemical properties and reactivity.

The synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione involves multi-step organic transformations that highlight the versatility of indole chemistry. The compound can be prepared through various synthetic routes, including cyclization reactions of appropriately substituted precursors. These synthetic methodologies often leverage the reactivity of the methoxy-substituted indole framework, enabling the introduction of additional functional groups or modifications. The dihydroindole core provides a scaffold for further derivatization, making it a valuable intermediate in the development of more complex pharmacophores.

In recent years, 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione has been explored for its pharmacological potential in several areas of biomedical research. Its indole structure is well-known for its role in modulating various biological pathways, including those involving neurotransmitter systems and inflammatory responses. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to central nervous system (CNS) disorders and immunomodulation. The methoxy groups enhance lipophilicity and metabolic stability, which are critical factors in drug design for improving bioavailability and pharmacokinetic profiles.

The compound's significance extends to its utility as a building block in the synthesis of more complex molecules with therapeutic applications. Researchers have utilized 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione as a precursor in the development of novel scaffolds for drug discovery programs. Its structural motif is reminiscent of several known bioactive agents, suggesting that it could serve as a lead compound or an intermediate in generating new therapeutic entities. The ability to modify its core structure while retaining key pharmacophoric elements makes it an attractive candidate for medicinal chemists.

Advances in computational chemistry and molecular modeling have further enhanced the understanding of how 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione interacts with biological targets. These studies have provided insights into its binding affinity and mode of action at various receptors and enzymes. For instance, virtual screening techniques have been employed to identify potential binding sites on proteins associated with neurological diseases. Such computational approaches complement experimental efforts by predicting structural analogs with improved pharmacological properties.

The pharmacokinetic behavior of 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione has also been a focus of research due to its implications for drug development. Metabolic stability studies have revealed that the methoxy groups influence the compound's susceptibility to enzymatic degradation. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing side effects. Additionally, pharmacokinetic modeling has helped in predicting how variations in the molecular structure might affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

In conclusion, 5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 4722-81-0) represents a promising compound in pharmaceutical research with diverse applications ranging from intermediate synthesis to potential therapeutic use. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop novel bioactive molecules. As research continues to uncover new biological functions and synthetic methodologies for indole derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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